REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([O:8]CC(=N)OCC)=[CH:6][CH:5]=1)([O-:3])=[O:2].[ClH:17].C(#[N:20])C>>[ClH:17].[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([O:8][NH2:20])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:3.4|
|
Name
|
ethyl 4-nitrophenoxyethaneimidoate
|
Quantity
|
71.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCC(OCC)=N)C=C1
|
Name
|
compound VII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCC(OCC)=N)C=C1
|
Name
|
|
Quantity
|
925 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred at 20° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C=C1)ON
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |